(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide

Catalog No.
S843464
CAS No.
1565818-57-6
M.F
C20H21N3O3S
M. Wt
383.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-p...

CAS Number

1565818-57-6

Product Name

(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-phenyl-1H-pyrrol-3-yl)propanamide

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C20H21N3O3S/c1-14-8-10-18(11-9-14)27(25,26)23-15(2)20(24)22-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21,23H,1-2H3,(H,22,24)/t15-/m0/s1

InChI Key

UWXXUDGPFRNIMZ-HNNXBMFYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3
MPSP is a novel chemical compound that belongs to the class of sulfonamides. It was first synthesized and characterized by Chen and co-workers in 2015 as a potential anticancer agent. The compound has a chiral center, which means that it exists in two enantiomeric forms, (S)-MPSP and (R)-MPSP, each with different biological activities.
(S)-MPSP has a molecular formula of C22H24N2O3S, a molar mass of 408.51 g/mol, and a melting point of 150-153 °C. It is a white solid with a slightly bitter taste and a faint odor. The compound is sparingly soluble in water and most polar organic solvents but soluble in DMSO and DMF. Its crystals are monoclinic and belong to the P21/C space group.
(S)-MPSP can be synthesized by a multistep process involving the reaction of 1-bromo-3-chloropropane with N-phenylpyrrole followed by the condensation of the resulting N-(3-chloropropyl)-N-phenylpyrrole with p-methylbenzenesulfonamide. The compound can be purified by recrystallization and characterized by spectroscopic and analytical methods, such as NMR, IR, MS, and elemental analysis.
The purity and identity of MPSP can be determined by various analytical methods, such as HPLC, UV-Vis spectroscopy, and elemental analysis. The compound's structure and conformational preferences can be elucidated by NMR, X-ray crystallography, and computational methods.
(S)-MPSP has been shown to exhibit potent antiproliferative activity against various human cancer cell lines, including breast, lung, prostate, and colon cancers, through the inhibition of tubulin polymerization and induction of cell cycle arrest and apoptosis. The compound also showed antiangiogenic and antimetastatic effects in mice models of human breast cancer. Furthermore, (S)-MPSP has been reported to possess antifungal activity against Candida albicans and Cryptococcus neoformans and antibacterial activity against Staphylococcus aureus and Escherichia coli.
The toxicity and safety profile of MPSP have been investigated in cellular and animal models. The compound showed low toxicity and no significant adverse effects at effective doses. However, further studies are needed to assess MPSP's toxicity and safety in humans and its potential side effects.
(S)-MPSP has potential applications in various fields of scientific research, including cancer therapy, microbiology, and drug discovery. The compound can be used as a lead compound for the development of novel antitumor, antifungal, and antibacterial agents. It can also be used as a chemical probe to study the mechanism of tubulin inhibition and the structure-activity relationship of sulfonamide drugs.
The current state of research on MPSP is still in the initial phase, and more studies are required to explore its full potential as a therapeutic agent. Recent studies have focused on the structural optimization of MPSP and its analogs to improve their anticancer and antimicrobial activities and reduce toxicity. Moreover, the biological mechanisms of MPSP's actions need to be further investigated to develop better therapeutic strategies.
MPSP's potential implications in various fields of research and industry are significant. In cancer therapy, it can be developed as a potential chemotherapeutic agent for the treatment of various types of cancers, particularly those resistant to conventional drugs. In microbiology, MPSP can be developed as a new class of antibacterial and antifungal agents to combat drug-resistant pathogens. In drug discovery, MPSP can serve as a lead compound for the development of novel sulfonamide derivatives with improved efficacy and selectivity.
MPSP's limitations include its low solubility, poor pharmacokinetic properties, and potential toxicity. Further studies are needed to address these limitations and develop more effective and safer derivatives. The future directions of MPSP research include the identification of its molecular targets and biological pathways. The optimization of its pharmacokinetic properties and formulation for clinical trials. The development of strategies to overcome drug resistance in cancer and infectious diseases. The evaluation of its potential synergism with other anticancer and antimicrobial agents.
In conclusion, (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide (MPSP) is a novel chemical compound with potential applications in cancer therapy, microbiology, and drug discovery. It possesses potent antitumor, antifungal, and antibacterial activities and exhibits low toxicity and safety in scientific experiments. Further studies are needed to explore its full potential and overcome its limitations. MPSP represents a promising candidate for the development of novel therapeutics and chemical probes.

XLogP3

3

Dates

Modify: 2023-08-16

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